molecular formula C9H3F5N2OS B14241694 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 252663-73-3

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one

Katalognummer: B14241694
CAS-Nummer: 252663-73-3
Molekulargewicht: 282.19 g/mol
InChI-Schlüssel: REPIDDCZCYTZRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an imidazolidinone ring with a sulfanylidene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of pentafluorophenyl-substituted precursors with imidazolidinone derivatives under controlled conditions. One common method includes the use of pentafluorophenyl isocyanate and thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets through its reactive functional groups. The pentafluorophenyl group can engage in π-π interactions, while the sulfanylidene group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is unique due to the combination of the pentafluorophenyl group and the sulfanylidene-imidazolidinone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

252663-73-3

Molekularformel

C9H3F5N2OS

Molekulargewicht

282.19 g/mol

IUPAC-Name

3-(2,3,4,5,6-pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C9H3F5N2OS/c10-3-4(11)6(13)8(7(14)5(3)12)16-2(17)1-15-9(16)18/h1H2,(H,15,18)

InChI-Schlüssel

REPIDDCZCYTZRN-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=S)N1)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.